molecular formula C7H8F3N3 B064880 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine CAS No. 163620-24-4

2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine

Cat. No. B064880
M. Wt: 191.15 g/mol
InChI Key: LZYILLLQHBJCFB-UHFFFAOYSA-N
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Patent
US05833885

Procedure details

2-Chloro-5-trifluoromethylpyridine (44.3 g; 0.24 mol) was treated with several portions of methyl hydrazine (33.9 g; 0.74 mol) at room temperature under nitrogen. The mixture was heated at 90° C. for 6 hr. The resulting solid was treated with 3M aqueous NaOH and extracted with ethyl acetate. The organic extracts were dried and evaporated to leave an oil/solid. Distillation of the crude product to remove excess hydrazine gave 1-[5-trifluoromethylpyrid-2-yl]-1-methyl hydrazine as a white solid (44.0 g; 94%), m.pt. 52°-55° C. ##STR14##
Quantity
44.3 g
Type
reactant
Reaction Step One
Name
methyl hydrazine
Quantity
33.9 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][N:3]=1.[CH3:12][NH:13][NH2:14].[OH-].[Na+]>>[F:9][C:8]([F:11])([F:10])[C:5]1[CH:6]=[CH:7][C:2]([N:13]([CH3:12])[NH2:14])=[N:3][CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
44.3 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)C(F)(F)F
Name
methyl hydrazine
Quantity
33.9 g
Type
reactant
Smiles
CNN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic extracts were dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to leave an oil/solid
DISTILLATION
Type
DISTILLATION
Details
Distillation of the crude product
CUSTOM
Type
CUSTOM
Details
to remove excess hydrazine

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=CC(=NC1)N(N)C)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.